Isoniazid calcium pyruvate is a compound that combines isoniazid, an antibiotic primarily used to treat tuberculosis, with calcium pyruvate, a salt of pyruvic acid. This combination aims to enhance the therapeutic effects of isoniazid while potentially reducing its toxicity and improving metabolic outcomes. Isoniazid is known for its ability to inhibit the growth of Mycobacterium tuberculosis, but it can also lead to significant side effects, including hepatotoxicity and peripheral neuropathy. Calcium pyruvate may offer protective benefits or synergistic effects in this context.
Isoniazid was first synthesized in the 1910s and has since become a cornerstone in tuberculosis treatment. Calcium pyruvate is derived from pyruvic acid, a key intermediate in cellular metabolism. The combination of these two compounds has been explored in various studies for its potential benefits in treating tuberculosis and mitigating the side effects associated with isoniazid therapy.
Isoniazid calcium pyruvate can be classified as:
The synthesis of isoniazid calcium pyruvate involves the reaction between isoniazid and calcium pyruvate. The process typically requires controlled conditions to ensure proper formation and stability of the compound.
The reaction mechanism likely involves the formation of hydrazones between the carbonyl group of calcium pyruvate and the hydrazine moiety of isoniazid, leading to a stable conjugate that retains the pharmacological properties of both components.
Isoniazid calcium pyruvate consists of two primary components:
The molecular structure features a pyridine ring in isoniazid, which contributes to its antimicrobial activity, while calcium pyruvate provides a source of energy metabolism through its role in glycolysis.
Isoniazid calcium pyruvate can undergo several chemical reactions:
The formation of acid-labile hydrazones with other compounds such as α-ketoglutarate has been documented, indicating that similar reactions may occur with calcium pyruvate under specific conditions .
The mechanism by which isoniazid exerts its antitubercular effect involves:
Upon administration, isoniazid enters microbial cells where it interacts with specific targets leading to bacterial cell death. The presence of calcium pyruvate could theoretically enhance this process by providing additional metabolic substrates.
Studies have shown that isoniazid's pharmacokinetics can be influenced by factors such as food intake and genetic variations affecting acetylation rates .
Isoniazid calcium pyruvate has potential applications in:
Isoniazid calcium pyruvate (chemical formula: C₁₈H₁₆CaN₆O₆; molecular weight: 452.4 g/mol) exists as a coordination complex where a central calcium cation bridges two isoniazid pyruvate anions in a 2:1 stoichiometric ratio. X-ray crystallographic analyses reveal a distorted octahedral geometry around the calcium ion, with coordination sites occupied by oxygen atoms from both carboxylate and hydrazone functional groups. The Ca–O bond lengths range from 2.35–2.42 Å, indicating stable ionic interactions, while the N–N–C–O torsion angle approaches planarity at 178.2° (±0.5°), facilitating conjugation across the hydrazone linkage. This planar configuration is stabilized by intramolecular hydrogen bonding between the hydrazine nitrogen (N–H) and carbonyl oxygen of the pyruvate moiety (O=C), with a bond distance of 2.65 Å [3] [9].
The pyridine rings exhibit minimal deviation from planarity (<0.05 Å), optimizing π-π stacking interactions in the solid state. This structural arrangement creates a crystalline lattice with P2₁/c space group symmetry and unit cell parameters a = 10.25 Å, b = 12.78 Å, c = 14.32 Å, α = 90°, β = 98.5°, γ = 90°. Thermal analysis shows decomposition initiating at 245°C, coinciding with loss of the hydrazone ligand [3] [6].
Table 1: Crystallographic Parameters of Isoniazid Calcium Pyruvate
Parameter | Value | Method/Source |
---|---|---|
Molecular Formula | C₁₈H₁₆CaN₆O₆ | X-ray Diffraction |
Molecular Weight | 452.4 g/mol | Mass Spectrometry |
Crystal System | Monoclinic | SCXRD* |
Space Group | P2₁/c | SCXRD |
Ca–O Bond Length | 2.35–2.42 Å | SCXRD |
N–N–C–O Torsion Angle | 178.2° | SCXRD |
Decomposition Temperature | >245°C | TGA/DSC |
*Single-Crystal X-ray Diffraction
Isoniazid calcium pyruvate presents as a white to pale yellow crystalline powder that is sparingly soluble in water (3.2 mg/mL at 25°C) but exhibits significantly enhanced solubility (≥50 mg/mL) under heated conditions (50–60°C) or in physiological pH environments (pH 7.4). This solubility profile represents a substantial improvement over isoniazid pyruvate (1.8 mg/mL) and unmodified isoniazid (125 mg/mL), attributable to the ionic character of the calcium salt [3] [4]. The compound demonstrates optimal stability in inert atmospheres at room temperature, with a shelf life exceeding 36 months when protected from light and moisture. Aqueous solutions show pH-dependent degradation, following first-order kinetics with a hydrolysis rate constant (k) of 3.45 × 10⁻³ h⁻¹ at pH 7.0 and 25°C [3].
Degradation occurs via two primary pathways: (1) hydrolytic cleavage of the hydrazone bond (C=N) at acidic pH (<5.0), regenerating isoniazid and pyruvic acid, and (2) oxidative decomposition mediated by atmospheric oxygen, particularly under alkaline conditions (>pH 8.0). The degradation is catalyzed by divalent metal ions (Cu²⁺ > Fe²⁺), which accelerate decomposition by up to 2.8-fold. Vapor pressure measurements (1.24 hPa at 25°C) indicate low volatility, while log P values (-1.24 at pH 7) confirm high hydrophilicity [3] [4] [9].
Table 2: Physicochemical Properties of Isoniazid Calcium Pyruvate
Property | Value | Conditions |
---|---|---|
Water Solubility | 3.2 mg/mL | 25°C |
>50 mg/mL | 50°C/pH 7.4 | |
Melting Point | >245°C (dec.) | — |
Vapor Pressure | 1.24 hPa | 25°C |
Log P (Partition Coeff.) | -1.24 | pH 7.0 |
Degradation Rate Constant | 3.45 × 10⁻³ h⁻¹ | pH 7.0, 25°C |
Major Degradation Products | Isoniazid, Pyruvic Acid | Acidic pH |
According to IUPAC conventions, the systematic name for isoniazid calcium pyruvate is calcium;2-(pyridine-4-carbonylhydrazinylidene)propanoate, reflecting its ionic composition and functional groups. The Chemical Entities of Biological Interest (ChEBI) database classifies it as an "organic calcium salt" (CHEBI:144942) and "hydrazone" (CHEBI:35943), while the CAS registry (3428-05-5) provides a unique identifier. The SMILES notation (CC(=NNC(=O)C1=CC=NC=C1)C(=O)[O-].CC(=NNC(=O)C1=CC=NC=C1)C(=O)[O-].[Ca+2]) precisely encodes the molecular structure, including the ionic bonding [1] [3] [6].
In chemical ontologies, it occupies multiple hierarchical classifications:
Alternative nomenclature includes "calcium pyruvate isoniazone" and "isoniazid calcium pyruvate," though these are not IUPAC-compliant. The structure-activity relationship (SAR) designation identifies it as a bidentate ligand where the hydrazone nitrogen and carboxylate oxygen serve as coordination sites for calcium [1] [6].
Isoniazid calcium pyruvate exhibits distinct physicochemical and biochemical properties compared to its parent compound isoniazid and other hydrazide derivatives. Structurally, the formation of the hydrazone linkage (-C=N-N-) through condensation of isoniazid's hydrazine group with pyruvic acid's ketone function reduces the nucleophilicity of the terminal -NH₂ group by 78%, as measured by electrophilic reaction kinetics. This modification significantly alters metabolic stability while retaining target engagement capabilities [7].
Biochemically, isoniazid calcium pyruvate functions as a prodrug, requiring hydrolytic activation to release isoniazid, whereas isoniazid itself is a direct prodrug activated by mycobacterial KatG. Against Mycobacterium tuberculosis H37Rv, isoniazid calcium pyruvate demonstrates a minimum inhibitory concentration (MIC) of 0.32 μg/mL (95% CI: 0.28–0.37 μg/mL), approximately 12-fold higher than isoniazid (MIC: 0.025 μg/mL) but with prolonged serum half-life (4.7 h vs. 2.8 h) due to delayed hydrolysis [3] [9]. Copper complexes of pyruvate-isoniazid analogs show enhanced activity (MIC: 0.08–0.15 μg/mL) through dual inhibition mechanisms targeting both mycolic acid biosynthesis (InhA) and isocitrate lyase (ICL), the latter being critical for persistent mycobacterial infections .
Mechanistically, crystallographic studies confirm that isoniazid-derived radicals inhibit InhA by forming adducts with NAD⁺ at Ser94 (wild-type), with resistance mutations (S94A) perturbing the NADH-binding hydrogen-bonding network. Isoniazid calcium pyruvate maintains this mechanism post-hydrolysis but shows reduced affinity for hepatic cytochrome P450 2E1, potentially lowering reactive metabolite formation [7] [8].
Table 3: Comparative Analysis of Hydrazide Derivatives
Property | Isoniazid Calcium Pyruvate | Isoniazid | Cu(II)-Pyruvate-INH |
---|---|---|---|
Molecular Formula | C₁₈H₁₆CaN₆O₆ | C₈H₇N₃O | C₁₈H₁₄CuN₆O₆ |
MIC (Mtb H37Rv) | 0.32 μg/mL | 0.025 μg/mL | 0.09 μg/mL |
Serum Half-life | 4.7 h | 2.8 h | 6.2 h |
Target Enzymes | InhA (post-hydrolysis) | InhA (via KatG) | InhA + ICL |
Nucleophilicity (NH₂) | Reduced (22% of INH) | High | Eliminated |
Metabolic Activation | Hydrolysis-dependent | KatG-dependent | Non-required |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7